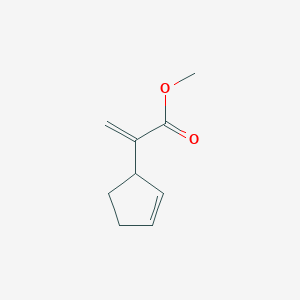
Methyl 2-cyclopent-2-en-1-ylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyclopent-2-en-1-ylprop-2-enoate is an organic compound with the molecular formula C₉H₁₂O₂ It is a derivative of cyclopentene and is characterized by the presence of a methyl ester group attached to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclopent-2-en-1-ylprop-2-enoate typically involves the reaction of cyclopentadiene with methyl acrylate under specific conditions. One common method involves the Diels-Alder reaction, where cyclopentadiene reacts with methyl acrylate to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the cycloaddition product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopent-2-en-1-ylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopent-2-en-1-one or cyclopent-2-en-1-carboxylic acid.
Reduction: Formation of methyl 2-cyclopent-2-en-1-ylpropan-1-ol.
Substitution: Formation of various substituted cyclopentene derivatives.
Scientific Research Applications
Methyl 2-cyclopent-2-en-1-ylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-cyclopent-2-en-1-ylprop-2-enoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyclopent-2-en-1-ylpropanoate
- Methyl 2-cyclopent-2-en-1-ylbut-2-enoate
- Methyl 2-cyclopent-2-en-1-ylpent-2-enoate
Uniqueness
Methyl 2-cyclopent-2-en-1-ylprop-2-enoate is unique due to its specific structural features, which confer distinct reactivity and properties
Properties
CAS No. |
78804-67-8 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl 2-cyclopent-2-en-1-ylprop-2-enoate |
InChI |
InChI=1S/C9H12O2/c1-7(9(10)11-2)8-5-3-4-6-8/h3,5,8H,1,4,6H2,2H3 |
InChI Key |
AMOMQGBDQQXFMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)C1CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















